An In-depth Technical Guide to 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine: Synthesis, Properties, and Analytical Characterization
An In-depth Technical Guide to 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine: Synthesis, Properties, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a key intermediate in the synthesis of the widely prescribed antidepressant Venlafaxine, 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine holds a position of significant interest within the pharmaceutical and organic synthesis landscapes. This technical guide provides a comprehensive overview of its fundamental properties, a detailed exposition of its synthesis, and robust methodologies for its analytical characterization. The content herein is curated to empower researchers and drug development professionals with the foundational knowledge required for its efficient synthesis, handling, and quality control, thereby streamlining the path to the final active pharmaceutical ingredient.
Chemical Identity and Physicochemical Properties
2-(4-Methoxyphenoxy)-N,N-dimethylethanamine is a tertiary amine characterized by a methoxyphenoxy group linked to a dimethylethanamine moiety via an ether bond.
| Property | Value | Source |
| IUPAC Name | 2-(4-methoxyphenoxy)-N,N-dimethylethanamine | |
| CAS Number | 51344-12-8 | [1] |
| Molecular Formula | C₁₁H₁₇NO₂ | |
| Molecular Weight | 195.26 g/mol | |
| Appearance | Varies; often an oil or low-melting solid | |
| Boiling Point | Not well-documented; predicted to be high | |
| Solubility | Soluble in most organic solvents |
Synthesis of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine: The Williamson Ether Synthesis
The primary route for the synthesis of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine is the Williamson ether synthesis.[2][3][4][5][6] This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the sodium salt of 4-methoxyphenol (sodium 4-methoxyphenoxide) acts as the nucleophile, attacking the electrophilic carbon of 2-chloro-N,N-dimethylethanamine.
Reaction Mechanism
The synthesis proceeds via an SN2 mechanism. The phenoxide ion, a potent nucleophile, attacks the carbon atom bearing the chlorine atom in 2-chloro-N,N-dimethylethanamine. This backside attack results in the displacement of the chloride ion and the formation of the ether linkage.
Caption: Williamson Ether Synthesis of the target molecule.
Detailed Experimental Protocol
Materials:
-
4-Methoxyphenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Chloro-N,N-dimethylethanamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Nucleophile (Sodium 4-methoxyphenoxide):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-methoxyphenol (1.0 eq).
-
Dissolve the 4-methoxyphenol in anhydrous DMF.
-
Under a nitrogen atmosphere, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.
-
Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 4-methoxyphenoxide.
-
-
Preparation of the Electrophile:
-
In a separate beaker, dissolve 2-chloro-N,N-dimethylethanamine hydrochloride (1.2 eq) in water and neutralize with a 1 M aqueous solution of sodium hydroxide to a pH of ~10-12.
-
Extract the free base into diethyl ether or toluene.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the free base of 2-chloro-N,N-dimethylethanamine.
-
-
The SN2 Reaction:
-
Add the solution of 2-chloro-N,N-dimethylethanamine in a suitable solvent (e.g., DMF or toluene) dropwise to the flask containing the sodium 4-methoxyphenoxide at room temperature.
-
Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
After completion of the reaction, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the product into an organic solvent such as ethyl acetate or diethyl ether.
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine by vacuum distillation or column chromatography on silica gel.
-
Pharmacological Profile: An Inactive Precursor
As an intermediate in the synthesis of Venlafaxine, 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine is not expected to possess significant pharmacological activity at the primary targets of Venlafaxine, namely the serotonin and norepinephrine transporters.[7][8][9] The structure-activity relationship studies of Venlafaxine and its metabolites indicate that the cyclohexanol moiety and the specific stereochemistry are crucial for its potent dual reuptake inhibition.[10] The minor metabolites of Venlafaxine, such as N-desmethylvenlafaxine and N,O-didesmethylvenlafaxine, exhibit considerably less potent inhibition of serotonin and norepinephrine reuptake compared to the parent drug and its major active metabolite, O-desmethylvenlafaxine.[7] It is therefore highly probable that 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine, lacking the critical cyclohexanol group, is essentially an inactive precursor with respect to antidepressant activity. Any in vivo or in vitro studies would likely focus on its metabolic fate and potential to form impurities rather than its own pharmacological effects.
Analytical Characterization
Robust analytical methods are essential for confirming the identity and purity of synthesized 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenoxy group, the methoxy protons, and the aliphatic protons of the dimethylethanamine chain.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C-O-C ether linkage, C-N stretching of the tertiary amine, and the aromatic C-H and C=C bonds.[11]
-
Mass Spectrometry (MS): GC-MS is a powerful tool for both identification and purity assessment. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[12][13][14]
Chromatographic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for analyzing this relatively volatile compound. It allows for the separation of the desired product from starting materials, by-products, and residual solvents, while providing definitive identification through mass spectral data.[12][13][14]
-
High-Performance Liquid Chromatography (HPLC): While GC-MS is often preferred, HPLC can also be employed for purity analysis, particularly for non-volatile impurities. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or triethylamine) would be appropriate.
Caption: Analytical workflow for 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine.
Safety and Handling
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.
-
Work in a well-ventilated fume hood, especially when handling volatile solvents or heating the reaction mixture.
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and sources of ignition.
Disposal:
-
Dispose of chemical waste in accordance with local, state, and federal regulations.
The impurity profile of Venlafaxine is a critical aspect of its quality control, and any unreacted starting materials or by-products from the synthesis of this intermediate must be carefully monitored and controlled in the final drug substance.[18][19][20][21][22]
Conclusion
2-(4-Methoxyphenoxy)-N,N-dimethylethanamine is a fundamentally important building block in the synthesis of Venlafaxine. A thorough understanding of its synthesis via the Williamson ether reaction, coupled with robust analytical methods for its characterization and purity assessment, is paramount for any researcher or professional involved in the development and manufacturing of this crucial antidepressant. This guide provides the necessary technical framework to approach the synthesis and analysis of this compound with scientific rigor and a commitment to quality and safety.
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